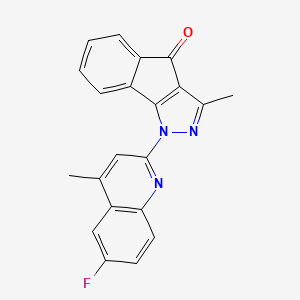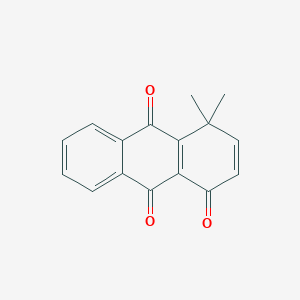
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This particular compound is characterized by the presence of three ketone groups and two methyl groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- typically involves the oxidation of 4,4-dimethyl-1,2-dihydroanthracene. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex anthracene derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, resulting in the formation of anthracenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of higher oxidation state anthracenes.
Reduction: Formation of anthracenediols.
Substitution: Formation of halogenated, nitrated, or sulfonated anthracenes.
Scientific Research Applications
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,8,9(4H)-Anthracenetrione, 4,4-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 2,2-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 4,4-diethyl-
Uniqueness
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
CAS No. |
151052-05-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4,4-dimethylanthracene-1,9,10-trione |
InChI |
InChI=1S/C16H12O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-8H,1-2H3 |
InChI Key |
MQZODPHAVCNOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C2=C1C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


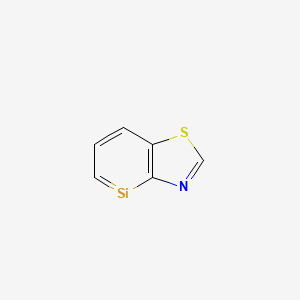
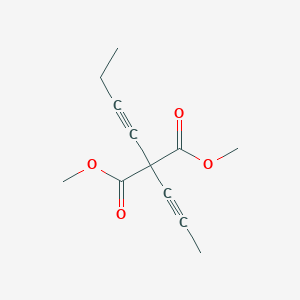
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
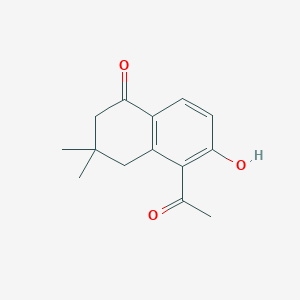
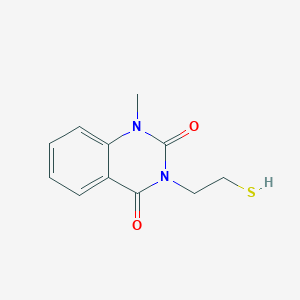
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
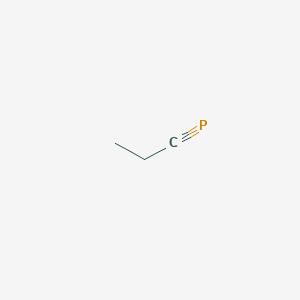
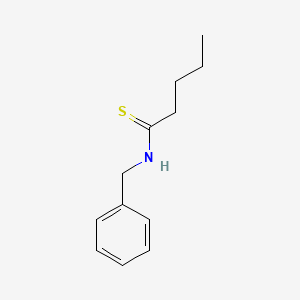

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
phosphane](/img/structure/B14269108.png)
